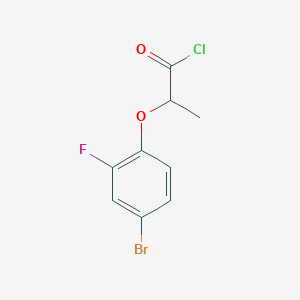

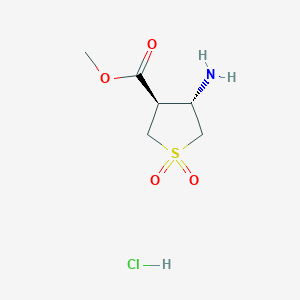

![molecular formula C10H8F3N3O2 B2728930 1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 2361634-27-5](/img/structure/B2728930.png)

1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various methods. One method involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . Another method involves the reaction of 6-Amino-1,3-dimethyluracil with aliphatic aldehydes on heating in formic acid .Molecular Structure Analysis

The molecular structure of pyridopyrimidine derivatives depends on the location of the nitrogen atom in the pyridine ring . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidine derivatives include condensation, cyclization, and elimination reactions . For example, the reaction of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Pyrimidine derivatives, including 1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione, are significant in medicinal chemistry due to their wide range of biological activities. These compounds have been explored for their anti-inflammatory, antibacterial, antiviral, antifungal, and antitumor properties. The synthesis methods for pyrimidines are diverse, offering multiple pathways to explore their pharmacological potential further. Their structure-activity relationships (SAR) are crucial for developing new compounds with minimized toxicity and enhanced efficacy (Rashid et al., 2021).

Optical and Electronic Applications

The study of pyrimidine derivatives extends beyond biological activity into the realm of materials science, particularly in developing optical sensors. Pyrimidine-based compounds have been used to synthesize optical sensors due to their ability to form both coordination and hydrogen bonds, making them excellent probes for detecting various analytes. This application underscores the versatility of pyrimidine derivatives in scientific research, bridging the gap between biology and material science (Jindal & Kaur, 2021).

Anti-cancer Research

The anticancer potential of pyrimidine derivatives has been extensively documented, with research focusing on their mechanisms of action against various cancer cells. These studies provide valuable insights into the design of new anticancer drugs, emphasizing the critical role of pyrimidine scaffolds in therapeutic development. Pyrimidines act through different mechanisms, highlighting their potential to target diverse biological pathways involved in cancer progression (Kaur et al., 2014).

Catalysis and Chemical Synthesis

The synthesis of pyrano[2,3-d]pyrimidine derivatives showcases the importance of pyrimidines in catalysis and chemical synthesis. These compounds are pivotal in medicinal and pharmaceutical industries, demonstrating broad applicability and bioavailability. The development of novel synthetic pathways using hybrid catalysts for pyrimidine derivatives emphasizes the ongoing research to enhance the efficiency and sustainability of these processes (Parmar, Vala, & Patel, 2023).

Wirkmechanismus

Pyridopyrimidine derivatives have been used as potential inhibitors against PARP-1 . PARP-1 is involved in DNA repair damage and so inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Safety and Hazards

While specific safety and hazard information for “1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Eigenschaften

IUPAC Name |

1,3-dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O2/c1-15-7-6(8(17)16(2)9(15)18)3-5(4-14-7)10(11,12)13/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNDHAFYBWTGPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)C(F)(F)F)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

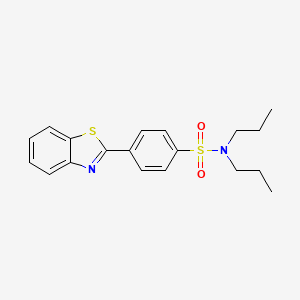

![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2728850.png)

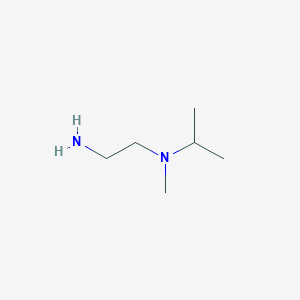

![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2728854.png)

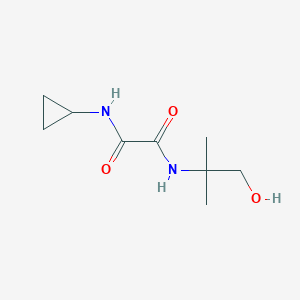

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2728855.png)

![[2-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2728861.png)

![N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2728868.png)

![1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2728870.png)